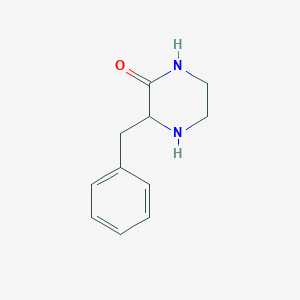

3-Benzylpiperazin-2-one

概要

説明

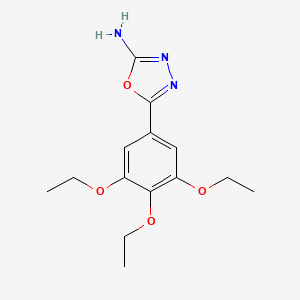

3-Benzylpiperazin-2-one is a compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Molecular Structure Analysis

The molecular formula of this compound is C11H14N2O . It has a molecular weight of 190.24 g/mol . The compound is a dibasic amine with no stereoisomers . The InChIKey of the compound is XEJMAPBQIWVIRL-JTQLQIEISA-N .

科学的研究の応用

Antimicrobial Activity

- Research Application: 3-Benzylpiperazin-2-one derivatives have been investigated for their potential antimicrobial activity. A study synthesized a series of novel derivatives and found them to exhibit significant antibacterial and antifungal activity, comparable to standard drugs. Computational modeling suggested their interaction with oxidoreductase proteins, providing insights into their mechanism of action (Mandala et al., 2013).

Carbonic Anhydrase Inhibition

- Research Application: this compound derivatives have shown promise as inhibitors of human carbonic anhydrase, an enzyme with various physiological roles. These compounds demonstrated low-medium nanomolar range inhibition, with potential applications in reducing intraocular pressure, relevant for glaucoma treatment (Chiaramonte et al., 2018).

Central Nervous System Receptor Affinity

- Research Application: Derivatives of this compound have been synthesized to explore their interaction with central nervous system receptors. These compounds displayed affinity for σ1-receptors, with potential implications for psychiatric and neuropharmacological research (Beduerftig et al., 2001).

Anti-Inflammatory and Analgesic Properties

- Research Application: Some this compound derivatives have been evaluated for their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest potential therapeutic applications in pain management and inflammation (Геворгян et al., 2017).

Electrophysiological Analysis

- Research Application: Electrophysiological methods have been developed to detect this compound and its derivatives. This application is particularly relevant for forensic analysis and the detection of novel psychoactive substances (Waddell et al., 2017).

Safety and Hazards

3-Benzylpiperazin-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

作用機序

Target of Action

Related compounds such as benzylpiperazine derivatives have been reported to interact with various targets, including the mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that benzylpiperazine derivatives have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Biochemical Pathways

Related compounds have been shown to affect serotonergic and dopaminergic signaling pathways .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Related compounds have been shown to induce apoptosis and suppress the proliferation of cancer cells .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of a compound .

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 226.71

Cellular Effects

It is known that similar compounds, such as benzylpiperazine, have been found to have euphoriant and stimulant properties

Molecular Mechanism

It is known that benzylpiperazine, a similar compound, has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine

特性

IUPAC Name |

3-benzylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)